molecular formula C24H27NO6S B12174125 N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12174125
M. Wt: 457.5 g/mol
InChI Key: AXJCZGNWYNDVCX-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and a tetrahydrofuran-2-ylmethyl group attached to a 1,4-oxathiine ring system with a carboxamide and dioxide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the 1,4-oxathiine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the methoxybenzyl, phenyl, and tetrahydrofuran-2-ylmethyl groups through various substitution and coupling reactions. The final step includes the oxidation of the oxathiine ring to introduce the dioxide functionality.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems. The scalability of the synthesis process is crucial for commercial applications, and it often involves the use of large-scale reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom in the oxathiine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

    Coupling: The compound can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for coupling reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide include other oxathiine derivatives and compounds with similar functional groups, such as:

  • 1,4-oxathiine-2-carboxamide derivatives
  • Methoxybenzyl-substituted compounds
  • Phenyl-substituted oxathiines

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4,4-dioxo-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C24H27NO6S/c1-29-20-11-9-18(10-12-20)16-25(17-21-8-5-13-30-21)24(26)22-23(19-6-3-2-4-7-19)32(27,28)15-14-31-22/h2-4,6-7,9-12,21H,5,8,13-17H2,1H3

InChI Key

AXJCZGNWYNDVCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

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